molecular formula C₂₀H₁₅D₄ClN₂O B1159251 N-Formyl Desloratadine-d4

N-Formyl Desloratadine-d4

Cat. No.: B1159251
M. Wt: 342.86
Attention: For research use only. Not for human or veterinary use.
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Description

N-Formyl Desloratadine-d4 (CAS 2733538-51-5) is a deuterium-labeled isotopologue of N-Formyl Desloratadine, which is a known impurity and major decomposition product of Desloratadine . Desloratadine is a second-generation, tricyclic antihistamine that functions as a selective peripheral H1-receptor antagonist, used for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria . This deuterated compound, characterized by four deuterium atoms on the piperidine ring, is primarily designed for use as an internal standard in mass spectrometry-based analytical methods . Its application ensures high precision and accuracy in the quantitative analysis, pharmacokinetic studies, and stability testing of Desloratadine and its related substances by correcting for variability in sample preparation and instrument response . By providing a distinct mass shift from the non-labeled analyte, it enables reliable identification and measurement of the N-Formyl Desloratadine impurity, which can form via Maillard-type reactions between the secondary amine of Desloratadine and certain excipients in pharmaceutical formulations . This makes this compound an essential tool for researchers in pharmaceutical development and quality control, facilitating the maintenance of product safety and stability profiles. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₀H₁₅D₄ClN₂O

Molecular Weight

342.86

Synonyms

4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-(piperidine-d4)carboxaldehyde; 

Origin of Product

United States

Advanced Analytical Methodologies Employing N Formyl Desloratadine D4

Mass Spectrometry (MS) Applications as an Internal Standard

The application of N-Formyl Desloratadine-d4 as an internal standard in mass spectrometry is foundational for achieving accurate and reproducible quantification of N-Formyl Desloratadine (B1670295). Its utility stems from its near-identical chemical and physical properties to the analyte of interest, with the key difference being its increased mass due to deuterium (B1214612) labeling. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, but is clearly distinguishable by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of drug molecules and their metabolites in complex biological matrices. graphyonline.com The development of robust LC-MS/MS methods for desloratadine and its metabolites often employs deuterated internal standards to ensure accuracy. nih.govresearchgate.netcapes.gov.br In this context, this compound is the ideal internal standard for the quantification of N-Formyl Desloratadine.

Method development typically involves sample preparation via liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the plasma or serum matrix. capes.gov.brtandfonline.com The chromatographic separation is commonly achieved on a reversed-phase column, such as a C8 or C18, using a gradient elution. researchgate.nettandfonline.com The mobile phase often consists of an aqueous component with a modifier like ammonium (B1175870) formate (B1220265) or formic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.nettandfonline.comepa.gov This approach allows for the sensitive and selective quantification of the target analytes. For instance, a method for desloratadine and its active metabolite, 3-hydroxydesloratadine (B129375), utilized deuterated internal standards ([²H₄]Desloratadine) to achieve a lower limit of quantification (LLOQ) of 25 pg/ml in human plasma. capes.gov.br The use of this compound would provide similar benefits for the precise analysis of N-Formyl Desloratadine.

Table 1: Exemplary LC-MS/MS Method Parameters for Desloratadine Analogs

Parameter Condition Source
Chromatography Liquid Chromatography (LC) tandfonline.comepa.gov
Column Phenomenex Kinetex C8 (50 × 2.1 mm, 2.6 μm) tandfonline.com
Mobile Phase A: Water with 5 mM ammonium formate; B: Acetonitrile tandfonline.com
Flow Rate 0.4 mL/min tandfonline.com
Injection Volume 2 μL tandfonline.com
Mass Spectrometer Triple Quadrupole nih.gov
Ionization Mode Positive Ion Electrospray (ESI+) mdpi.com

| Internal Standard | Deuterated Analog (e.g., Desloratadine-d5) | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

While LC-MS/MS is more common for non-volatile compounds like desloratadine metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. A validated GC-MS method for the simultaneous determination of 11 antihistamines, including desloratadine, in breast milk involved derivatization with acetic anhydride (B1165640) and n-propanol. nih.gov In such a method, deuterated internal standards are crucial for quantification. nih.gov For the specific analysis of N-Formyl Desloratadine, this compound would be the preferred internal standard, as it would undergo the same derivatization and chromatographic processes as the analyte, correcting for any variability. The method developed for 11 antihistamines achieved limits of detection and quantification of 1.50 ng/mL and 5.00 ng/mL, respectively, demonstrating the sensitivity of the GC-MS approach. nih.gov

Optimization of Ionization and Fragmentation Parameters

In tandem mass spectrometry, optimizing ionization and fragmentation parameters is critical for achieving maximum sensitivity and specificity. For desloratadine and its analogs, positive mode electrospray ionization (ESI+) is typically used. mdpi.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions. graphyonline.comepa.gov

For desloratadine, a common transition monitored is m/z 311 → 259. epa.gov For its deuterated internal standard, desloratadine-d5, the transition is m/z 316.2 → 264.3. researchgate.net The parent compound of N-Formyl Desloratadine has a molecular weight of 338.8 g/mol . nih.govsynzeal.com Therefore, its protonated molecule [M+H]⁺ would be approximately m/z 339.8. This compound has a molecular weight of 342.86 g/mol , resulting in a protonated molecule [M+H]⁺ of approximately m/z 343.9. pharmaffiliates.com The optimization process involves infusing the standard solution of the analyte and the internal standard into the mass spectrometer to find the most intense and stable fragment ions. This ensures that the MRM method is highly selective for the compounds of interest, minimizing interferences from the matrix.

Table 2: Monitored Ion Transitions for Desloratadine and Related Compounds

Compound Precursor Ion (m/z) Product Ion (m/z) Source
Rupatadine 416 309 epa.gov
Desloratadine 311 259 epa.gov
Diphenhydramine (IS) 256 167 epa.gov
Loratadine (B1675096) 383 337 graphyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Deuterated Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of small organic molecules. researchgate.netresearchgate.net It provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei. For confirming the structure of deuterated metabolites like this compound, 1D and 2D NMR experiments are invaluable. researchgate.net

The process of structural elucidation involves analyzing various NMR spectra, including ¹H NMR and ¹³C NMR. researchgate.net 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, helping to piece together the molecular structure. When analyzing a deuterated metabolite, the absence of signals in the ¹H NMR spectrum at the positions where deuterium atoms have replaced protons, coupled with the corresponding changes in the ¹³C NMR spectrum, confirms the site of deuteration. This use of deuterium labeling is a powerful tool for tracing metabolic pathways and confirming the identity of metabolites formed in biological systems. researchgate.net

Chromatographic Separations for this compound Quantification

The foundation of quantifying N-Formyl Desloratadine using its deuterated internal standard lies in achieving efficient chromatographic separation from other matrix components and related compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the standard separation technique used prior to mass spectrometric detection for desloratadine and its metabolites. researchgate.net The development of a selective and rapid HPLC method is crucial for accurate quantification.

Typical HPLC methods for desloratadine utilize reversed-phase C18 or C8 columns. researchgate.netnih.govopenrepository.com A variety of mobile phase compositions have been reported, often involving a mixture of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium formate) and an organic solvent like methanol or acetonitrile. researchgate.netnih.govopenrepository.com The pH of the mobile phase is a critical parameter that is optimized to ensure good peak shape and resolution. openrepository.com For example, one method for the simultaneous determination of loratadine and desloratadine used a mobile phase of methanol and 0.025M KH₂PO₄ (pH 3.5) in an 85:15 v/v ratio. nih.govopenrepository.com Detection is often performed using a UV detector, with wavelengths around 242-248 nm being common for desloratadine. researchgate.netnih.govopenrepository.com When coupled with a mass spectrometer, the HPLC system separates the analyte and the internal standard (this compound), which, due to their similar properties, typically have very close retention times before they enter the ion source for analysis. nih.govopenrepository.com

Table 3: Common HPLC Method Parameters for Desloratadine Analysis

Parameter Condition Source
Column Thermo Scientific BDS Hypersil C18 (250 x 4.6 mm, 5µm) nih.govopenrepository.com
Mobile Phase Methanol : 0.025M KH₂PO₄ (pH 3.5) (85:15, v/v) nih.govopenrepository.com
Flow Rate 1.0 mL/min researchgate.netnih.govopenrepository.com
Detection (UV) 248 nm nih.govopenrepository.com

| Retention Time (Desloratadine) | 5.08 minutes | nih.govopenrepository.com |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) stands as a primary technique for the analysis of N-Formyl Desloratadine. The use of a deuterated internal standard like this compound is standard practice in bioanalytical UPLC-MS/MS methods to correct for matrix effects and variations in sample processing. researchgate.net While specific methods detailing the use of this compound are proprietary to the laboratories developing them, the methodologies are based on established principles for the analysis of Desloratadine and its other deuterated analogues, such as Desloratadine-d4. mdpi.comcaymanchem.com

A typical UPLC-MS method involves a rapid extraction of the analyte and internal standard from the biological matrix, followed by chromatographic separation and detection. For instance, in a method for analyzing Desloratadine in plasma, a protein precipitation technique is used for sample extraction. mdpi.com The chromatographic separation is achieved on a reverse-phase column, which is standard for separating moderately polar compounds like Desloratadine and its derivatives.

Key parameters for a UPLC-MS methodology, based on the analysis of the parent compound Desloratadine and its deuterated standard, are detailed below. These parameters would be highly similar for a method focused on N-Formyl Desloratadine and its d4-labeled standard.

Table 1: Representative UPLC-MS Method Parameters for Desloratadine Analysis

Parameter Details Source
System Acquity® UPLC system with a mass detector mdpi.comresearchgate.net
Column Kinetex-C18 (3 × 100 mm, 2.6 μm) or similar reverse-phase column mdpi.com
Mobile Phase Isocratic mixture of 0.1% formic acid solution and methanol (60:40, v/v) mdpi.com
Flow Rate 0.7 mL/min mdpi.com
Ionization Mode Electrospray Positive Ionization (ESI+) mdpi.com
Monitored Masses Analyte (e.g., Desloratadine at m/z 310.82) and Internal Standard (e.g., Desloratadine-d4 at m/z 314.82) mdpi.com

| Sample Preparation | Protein precipitation from plasma using methanol | mdpi.com |

Considerations for Chromatographic Resolution and Sensitivity

In developing a UPLC method for this compound, achieving adequate chromatographic resolution and high sensitivity are paramount objectives.

Chromatographic Resolution: The primary goal is to ensure baseline separation of the analyte from its parent compound, Desloratadine, and other potential impurities or metabolites. smolecule.com This is critical to prevent ion suppression or enhancement in the mass spectrometer, which could lead to inaccurate quantification. In methods developed for Desloratadine and its impurities, gradient elution is often employed to effectively separate all related compounds. mdpi.com For example, a gradient system using a phosphate buffer and a mixture of acetonitrile, methanol, and water has been shown to resolve Desloratadine from its degradation products effectively. mdpi.com The resolution between critical pairs, such as Desloratadine and its 3,4-dehydropiperidine derivative, has been improved by optimizing the mobile phase composition, for instance, by adding sodium sulfate. researchgate.net A similar optimization process would be necessary to ensure clear separation of N-Formyl Desloratadine from other closely eluting peaks.

Sensitivity: The sensitivity of a UPLC-MS/MS method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). For bioanalytical assays, achieving a low LOQ is essential for accurately characterizing the pharmacokinetic profile of a compound. Methods developed for Desloratadine and its metabolites have demonstrated exceptional sensitivity. For example, a UPLC method for Desloratadine and 3-hydroxydesloratadine achieved an LOQ of 0.025 ng/mL (or 25 pg/mL) in plasma. nih.gov Another validated method for Desloratadine reported a linear range of 2.5–100 ng/mL. mdpi.com The high sensitivity of UPLC systems allows for the injection of very small amounts of extracted material, with quantifiable levels as low as 0.478 pg on-column for Desloratadine. nih.gov It is anticipated that a well-developed UPLC-MS/MS method for N-Formyl Desloratadine, using this compound as an internal standard, would achieve comparable levels of sensitivity.

Table 2: Reported Sensitivity for Related Desloratadine UPLC Assays

Analyte(s) Matrix Lower Limit of Quantification (LLOQ) Linear Range Source
Desloratadine Plasma 2.5 ng/mL 2.5–100 ng/mL mdpi.comresearchgate.net
Desloratadine and 3-hydroxydesloratadine Plasma 0.025 ng/mL 0.025–10 ng/mL nih.gov

N Formyl Desloratadine D4 in Metabolic and Xenobiotic Pathway Investigations

Application in Deuterium-Labeled Metabolic Tracing Studies

The use of stable isotopes, particularly deuterium (B1214612), is a cornerstone of modern metabolic research. nih.gov Deuterium labeling offers a non-radioactive method to trace the journey of a molecule through an organism. nih.gov N-Formyl Desloratadine-d4 is employed in this context primarily as an internal standard for mass spectrometry-based quantification of the unlabeled N-Formyl Desloratadine (B1670295) metabolite. However, its utility extends into metabolic tracing studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of desloratadine and its derivatives. simsonpharma.com

In these studies, a deuterated parent drug, such as Desloratadine-d4, is administered. simsonpharma.com The deuterium atoms act as a unique mass signature. When metabolites are formed, this signature is often retained, allowing researchers to differentiate between drug-derived metabolites and other naturally present molecules in the body. By tracking the appearance and disappearance of deuterated species like this compound, scientists can map metabolic pathways, calculate the rate of metabolite formation, and understand how different physiological states might alter these processes. researchgate.netnih.gov This technique provides clear, unambiguous data on the metabolic fate of the xenobiotic.

Application AreaRole of this compound / Deuterated AnalogsKey Research Outcome
Pharmacokinetic (PK) StudiesUsed as an internal standard for quantifying metabolites; allows for tracing the metabolic fate of a deuterated parent drug. simsonpharma.comPrecise determination of metabolite concentration over time, calculation of formation and elimination rates.
Metabolite IdentificationHelps confirm the structure of metabolites by providing a distinct mass shift in mass spectrometry analysis.Unambiguous identification of novel or unexpected metabolites in complex biological samples.
Metabolic Flux AnalysisEnables the tracing of atoms from a deuterated substrate through specific metabolic pathways. researchgate.netQuantification of the flow (flux) through different and competing metabolic routes.

Elucidation of this compound Formation Pathways as a Metabolite

N-Formyl Desloratadine is recognized as a metabolite and a degradation product of desloratadine. nih.govontosight.aigoogle.com Its formation can occur through multiple pathways, including both enzymatic metabolism in the body and chemical degradation in pharmaceutical formulations. Research indicates that N-Formyl Desloratadine can be a major decomposition product, potentially arising from the oxidative degradation of the piperidine (B6355638) ring of desloratadine. nih.govgoogle.com Another proposed non-enzymatic pathway is the Maillard reaction, a chemical reaction between the secondary amine of desloratadine and reducing sugars that may be present as excipients in a drug formulation. google.com

The use of this compound is instrumental in studying these formation pathways. As an analytical standard, it allows for the accurate quantification of the metabolite formed during in vitro and in vivo experiments. For instance, by incubating the parent drug, desloratadine, with liver microsomes or hepatocytes, researchers can measure the rate of N-Formyl Desloratadine formation. Using this compound as the internal standard ensures the accuracy of these measurements, helping to identify the specific enzymes (e.g., from the Cytochrome P450 family) responsible for this metabolic conversion. researchgate.net This is crucial for understanding the complete metabolic profile of desloratadine.

Formation PathwayDescriptionSignificanceReference
Metabolic OxidationEnzymatic conversion in the liver, likely involving Cytochrome P450 (CYP) enzymes.Represents a xenobiotic biotransformation pathway in humans and other species. nih.gov
Chemical DegradationNon-enzymatic formation in pharmaceutical products, often accelerated by heat or excipients.Considered an impurity that affects the stability and quality of the final drug product. google.com
Maillard ReactionA specific type of chemical degradation involving the reaction of desloratadine's amine group with reducing sugars.Highlights the importance of excipient compatibility in drug formulation to prevent degradation. google.com

Contribution to Understanding Parent Drug Biotransformation via Deuterated Analogs

The study of deuterated analogs like this compound and its parent, Desloratadine-d4, significantly contributes to our understanding of drug biotransformation. The core principle behind this application is the kinetic isotope effect (KIE). nih.govwikipedia.org A carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. researchgate.net When deuterium is placed at a known metabolic site on a drug molecule, the rate of metabolism at that site is often reduced. nih.govresearchgate.net

By comparing the metabolism of desloratadine with that of a specifically deuterated analog like Desloratadine-d4, researchers can pinpoint metabolic "hotspots" on the molecule. For example, the parent drug of desloratadine, loratadine (B1675096), is metabolized to desloratadine by CYP3A4 and CYP2D6 enzymes. researchgate.netresearchgate.net Desloratadine itself is further metabolized, including hydroxylation to 3-hydroxydesloratadine (B129375), a process that requires an initial N-glucuronidation by UGT2B10 followed by hydroxylation via CYP2C8. nih.govchemicalbook.com

If deuteration of the piperidine ring (as in Desloratadine-d4) leads to a slower formation of N-Formyl Desloratadine, it provides strong evidence that this part of the molecule is a direct site of metabolic attack. This approach helps to:

Identify primary sites of metabolism.

Determine the relative contribution of different metabolic pathways.

This detailed understanding of biotransformation is essential for predicting drug-drug interactions and understanding inter-individual variability in drug response. nih.gov

Research on N Formyl Desloratadine D4 As a Degradation Product and Impurity

Identification and Characterization of Degradation Pathways Involving N-Formyl Desloratadine (B1670295)

N-Formyl Desloratadine is a known impurity and a primary degradation product of Desloratadine. naarini.comgoogle.com Its formation is often linked to specific environmental conditions and interactions with other components within a pharmaceutical formulation.

Key Degradation Pathways:

Oxidative Degradation: Desloratadine is susceptible to oxidative degradation, which can lead to the formation of N-Formyl Desloratadine. This process is sometimes indicated by a change in color to an orange-yellow hue. nih.govpharmaexcipients.com

Maillard-type Reaction: As a secondary amine, Desloratadine can undergo a Maillard-type reaction, a non-enzymatic browning reaction involving an amino group and a reducing sugar or other carbonyl compounds. This degradation pathway is a significant source of N-Formyl Desloratadine, particularly in the presence of common pharmaceutical excipients. google.com

Influence of Excipients and Environmental Factors: The presence of certain excipients, such as lactose (B1674315) and magnesium stearate, can promote the degradation of Desloratadine and the formation of the N-formyl impurity. google.com This decomposition is often accelerated by conditions of high temperature and humidity. google.comgoogle.com For instance, studies have shown that the formation of N-Formyl Desloratadine increases when stored at 40°C and 75% relative humidity. google.com The use of propylene (B89431) glycol as an excipient has also been noted to potentially enhance the formation of this degradation product. europa.eu

The identification and characterization of these degradation pathways are crucial for developing stable drug formulations. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying and quantifying N-Formyl Desloratadine. ontosight.ai

Strategies for Stability-Indicating Methods for N-Formyl Desloratadine-d4 Profiling

Stability-indicating analytical methods are essential for accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. monash.edu For Desloratadine and its related compounds, various sophisticated chromatographic techniques have been developed and validated to ensure the quality and stability of the final drug product.

A novel stability-indicating gradient reverse phase ultra-performance liquid chromatographic (RP-UPLC) method has been developed for determining the purity of Desloratadine. nih.gov This method effectively separates Desloratadine from its impurities and degradation products. nih.gov Forced degradation studies, which involve subjecting the drug to stress conditions like oxidation, heat, acid, and base hydrolysis, have demonstrated that Desloratadine significantly degrades under oxidative and thermal stress. nih.gov The developed UPLC method was able to resolve the degradation products from the main peak, confirming its stability-indicating capability. nih.gov

Similarly, a stability-indicating high-performance liquid chromatographic (HPLC) method has been validated for the estimation of Desloratadine. researchgate.net This method successfully separates Desloratadine from its degradation products generated under various stress conditions. researchgate.net The use of techniques like ion-pair chromatography has also been explored to achieve rapid separation of Desloratadine and its related compounds. researchgate.net

The development and validation of these methods are performed in accordance with International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. nih.govresearchgate.netnih.gov The inclusion of N-Formyl Desloratadine USP Related Compound F as a reference standard is critical in the development and validation of these analytical methods, particularly for determining selectivity, specificity, and sensitivity.

To mitigate the degradation of Desloratadine into N-Formyl Desloratadine, formulation strategies have been investigated. One approach involves the use of cyclodextrins. Research has shown that cyclodextrins can inhibit or reduce the oxidative degradation of Desloratadine. nih.govpharmaexcipients.com Specifically, using a 1:5 ratio of Desloratadine to hydroxypropyl-β-cyclodextrin (HPBCD) in a gel formulation was found to help prevent the formation of N-Formyl Desloratadine. nih.govpharmaexcipients.com Patent literature also describes the use of cyclodextrin (B1172386) as a stabilizer in oral formulations, with a ratio of Desloratadine to cyclodextrin ranging from about 1:5 to 1:25, to limit the formation of N-Formyl Desloratadine to less than 0.5% w/w under accelerated stability conditions. google.com

Role in Pharmaceutical Quality Control and Impurity Reference Standards Research

N-Formyl Desloratadine, and by extension its deuterated isotopologue this compound, plays a critical role in pharmaceutical quality control as an impurity reference standard. veeprho.com The presence and quantity of impurities in a drug substance can affect the efficacy, safety, and stability of the final pharmaceutical product. ontosight.ai Consequently, regulatory bodies like the FDA establish limits for allowable impurity levels in drug substances and products. ontosight.ai

Key Roles:

Reference Standard: N-Formyl Desloratadine serves as a certified reference material for various analytical applications. sigmaaldrich.com It is used in quality control to provide a benchmark for identifying and quantifying impurities in Desloratadine formulations, ensuring they meet specified impurity limits. sigmaaldrich.com

Method Development and Validation: As a reference standard, it is indispensable for the development and validation of analytical methods, such as HPLC and UPLC, for impurity profiling. synzeal.com It helps to establish the method's ability to separate the impurity from the active ingredient and other related substances.

Quality Control Applications: It is utilized in quality control applications for Abbreviated New Drug Applications (ANDA) and during the commercial production of Desloratadine to ensure the purity of the API and the effectiveness of the manufacturing process in minimizing contaminants. veeprho.comsynzeal.com

Stability Testing: This compound is employed in stability testing to assess the degradation pathways of Desloratadine under various environmental conditions, including heat, light, and humidity. By monitoring the formation of N-Formyl Desloratadine over time, researchers can evaluate the stability profile of the drug and develop strategies to enhance its shelf life.

The availability of well-characterized reference standards like N-Formyl Desloratadine is crucial for pharmaceutical manufacturers to comply with regulatory requirements and ensure the consistent quality of their products. veeprho.com

Broader Research Applications of N Formyl Desloratadine D4 As a Certified Reference Material

Use in Method Validation and Interlaboratory Comparisons

The validation of analytical methods is a fundamental requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose. N-Formyl Desloratadine-d4, as a certified reference material, plays a pivotal role in this process. Deuterated internal standards are instrumental in achieving precision and accuracy in analytical chemistry. clearsynth.com They are particularly crucial for techniques like mass spectrometry. clearsynth.com

During method validation, this compound can be used as an internal standard to ensure the robustness and reliability of the analytical procedure. clearsynth.com The use of a stable isotope-labeled internal standard is recommended by regulatory agencies for the reliable determination of analytes in biological matrices. nih.govresearchgate.net This is because such standards co-elute with the analyte of interest, which helps to compensate for variations in sample preparation and matrix effects, thus minimizing measurement errors. texilajournal.com

In interlaboratory comparisons or proficiency testing, CRMs are essential for assessing the competence of different laboratories to perform specific tests. mdpi.com By analyzing a sample containing a known concentration of this compound, laboratories can demonstrate their ability to produce accurate and reproducible results. scribd.com The use of a CRM with a certified value and its associated uncertainty allows for an objective assessment of the trueness of the results obtained by the participating laboratories. chromatographyonline.com This process is vital for ensuring consistency and reliability of data across different testing sites, which is a cornerstone of global pharmaceutical quality assurance.

ParameterRole of this compound (as a CRM)
Accuracy Comparison of the measured value to the certified value of the CRM.
Precision Assessing the reproducibility of measurements using the internal standard.
Robustness Evaluating method performance under varied conditions with a consistent internal standard.
Interlaboratory Trueness Assessing the bias of a method across different laboratories against the certified value. chromatographyonline.com

Contribution to Regulatory Compliance Research (e.g., ICH Guidelines for Impurities)

Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines regarding the identification, qualification, and control of impurities in drug substances and products. N-Formyl Desloratadine (B1670295) is an impurity of Desloratadine, and therefore, its monitoring is a regulatory requirement. This compound, as a CRM, is crucial for developing and validating analytical methods to detect and quantify its non-deuterated counterpart in Desloratadine samples.

The use of a certified reference material is a key component in demonstrating the traceability of measurements, which is a fundamental aspect of regulatory compliance. jctlm.org By using this compound, pharmaceutical manufacturers can ensure that their analytical methods are accurate and reliable for the quantification of the N-Formyl Desloratadine impurity, thereby meeting the requirements of guidelines like ICH Q3A/B.

The availability of a well-characterized CRM for an impurity like N-Formyl Desloratadine allows for the accurate calibration of analytical instruments and the validation of methods used for routine quality control of drug batches. mdpi.com This ensures that the levels of this impurity are consistently monitored and controlled within the specified limits, safeguarding patient safety.

Applications in Toxicological and Pharmaceutical Development Studies (Methodological Aspects)

In the realm of toxicological and pharmaceutical development, stable isotope-labeled compounds like this compound have significant methodological applications. acs.orgnih.gov While this compound itself is not the active pharmaceutical ingredient, its use as an internal standard is critical in pharmacokinetic and drug metabolism studies of Desloratadine. moravek.com

During preclinical and clinical development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is paramount. nih.gov Analytical methods, typically liquid chromatography-mass spectrometry (LC-MS), are employed to measure the concentration of the drug and its metabolites in biological fluids. The use of a deuterated internal standard like this compound in these assays is crucial for obtaining accurate and precise pharmacokinetic data. rjptonline.org

Furthermore, stable isotope-labeled compounds can be used in mechanistic toxicity studies. acs.orgnih.gov By strategically placing deuterium (B1214612) atoms, researchers can investigate metabolic pathways and the formation of reactive metabolites that may be responsible for toxicities. acs.orgnih.gov While direct toxicological studies on this compound are not its primary purpose, its use as a reference standard is integral to the analytical methods that underpin the safety assessment of Desloratadine and its impurities.

Study TypeMethodological Application of this compound
Pharmacokinetics (PK) As an internal standard in bioanalytical methods to quantify Desloratadine and its metabolites. moravek.com
Drug Metabolism (DMPK) To aid in the accurate quantification of metabolites during in vitro and in vivo studies. nih.gov
Toxicology As a reference standard in analytical methods supporting toxicological assessments of impurities.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-Formyl Desloratadine-d4, and how is its structural integrity validated?

  • Methodology : Synthesis typically involves deuteration of Desloratadine at specific positions (e.g., piperidinylidene-3,3,5,5-d4) followed by N-formylation. Deuterated precursors are reacted with formylating agents (e.g., formic acetic anhydride) under controlled conditions. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) to confirm deuteration sites and Fourier-transform infrared spectroscopy (FTIR) to verify the formyl group. Mass spectrometry (MS) with high-resolution accuracy (HRMS) is critical for confirming molecular weight and isotopic purity .

Q. How should researchers design experiments to separate this compound from related impurities in drug metabolism studies?

  • Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and deuterium-specific detection (e.g., tandem mass spectrometry with multiple reaction monitoring). Mobile phases often combine acetonitrile and ammonium formate buffer (pH 3.5–5.0). Method validation should include specificity testing against common Desloratadine impurities (e.g., Desloratadine Epoxide, N-Carboxylic Acid Methyl Ester) listed in impurity profiles .

Q. What are the key considerations for ensuring isotopic purity in this compound during storage and handling?

  • Methodology : Store deuterated compounds at –20°C in inert, moisture-resistant containers to minimize proton-deuterium exchange. Regular purity checks via liquid chromatography-mass spectrometry (LC-MS) are advised. Use deuterated solvents (e.g., D2_2O, CDCl3_3) in experimental workflows to avoid isotopic dilution .

Advanced Research Questions

Q. How does deuteration at the piperidinylidene-3,3,5,5 positions affect the metabolic stability of this compound compared to its non-deuterated counterpart?

  • Methodology : Conduct comparative in vitro metabolism assays using human liver microsomes (HLMs) or hepatocytes. Quantify metabolites (e.g., 3-Hydroxy Desloratadine β-D-Glucuronide) via LC-MS/MS. Kinetic isotope effects (KIEs) can be calculated by comparing metabolic half-lives (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) between deuterated and non-deuterated forms. Deuterium’s mass effect often reduces CYP450-mediated oxidation rates at labeled positions .

Q. What mechanistic insights can be gained from studying the role of the N-formyl group in the interaction of this compound with biological targets?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KDK_D) to histamine H1 receptors. Compare with Desloratadine and its non-formylated analogs. Molecular dynamics simulations can model how the formyl group influences hydrogen bonding and steric interactions. Structural analogs (e.g., mitochondrial N-formyl peptides) suggest potential roles in modulating inflammatory responses, as seen in formyl peptide receptor (FPR) studies .

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data for this compound across different preclinical models?

  • Methodology : Perform interspecies PK studies (rodent vs. non-rodent) with standardized dosing protocols. Use physiologically based pharmacokinetic (PBPK) modeling to account for species-specific factors (e.g., plasma protein binding, tissue distribution). Validate assays using deuterium-labeled internal standards to minimize matrix effects. Cross-reference with existing Desloratadine metabolite databases to identify species-specific metabolic pathways .

Q. What experimental approaches are recommended to assess the stability of this compound under varying pH and temperature conditions?

  • Methodology : Subject the compound to forced degradation studies (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H2_2O2_2) at 40–60°C. Monitor degradation products via LC-MS and quantify using validated stability-indicating methods. Compare degradation kinetics with non-deuterated analogs to evaluate isotopic effects on chemical stability. Report results in accordance with ICH Q1A(R2) guidelines .

Methodological Notes

  • Data Analysis : For metabolic studies, use nonlinear regression tools (e.g., Phoenix WinNonlin) to model PK parameters. Apply ANOVA for inter-group comparisons in stability or binding assays .
  • Ethical Compliance : Ensure all in vitro and in vivo studies adhere to institutional animal care protocols (e.g., IACUC) and human tissue use regulations .
  • Instrumentation : High-field NMR (≥500 MHz) and quadrupole-time-of-flight (Q-TOF) MS are preferred for structural elucidation due to their sensitivity to isotopic patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.